AL 6598
概要
説明
AL 6598 is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
科学的研究の応用
AL 6598 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
AL 6598 is a prodrug of AL 6556, which is a prostaglandin D2 (PGD2) receptor agonist . The primary targets of this compound are the DP receptors , which are a type of prostaglandin receptor .
Mode of Action
This compound, as a prodrug, is metabolized into its active form, AL 6556, which then interacts with its targets, the DP receptors . The interaction of AL 6556 with DP receptors leads to a series of biochemical reactions that ultimately result in the reduction of intraocular pressure .
Biochemical Pathways
The interaction of AL 6556 with DP receptors triggers a cascade of events in the cyclooxygenase pathway . This pathway involves the conversion of arachidonic acid into prostaglandins, including PGD2 . The activation of this pathway by AL 6556 leads to an increase in uveoscleral and trabecular outflow , which are key processes in the regulation of intraocular pressure.
Pharmacokinetics
It is known that this compound is a prodrug, which means it is metabolized into its active form, al 6556, after administration . The prodrug design is intended to enhance corneal absorption , which could improve the bioavailability of the active compound in the eye.
Result of Action
The primary result of this compound’s action is a significant reduction in intraocular pressure . In a study conducted on ocular hypertensive monkeys, this compound was found to produce a maximum 53% drop in intraocular pressure with a 1 µg dose given twice daily .
Action Environment
The environment in which this compound acts is primarily the eye, specifically the cornea, where it is absorbed, and the intraocular space, where it exerts its pressure-lowering effects . Environmental factors that could potentially influence the action, efficacy, and stability of this compound include the individual’s overall health, the presence of other medications, and specific ocular conditions.
生化学分析
Biochemical Properties
AL 6598 is the isopropyl ester prodrug of AL 6556, a PGD2 receptor agonist that binds to DP receptors with a Ki value of 3.2 µM and demonstrates an EC50 value of 0.80 µM in an in vitro functional assay . This interaction with DP receptors suggests that this compound may interact with various enzymes, proteins, and other biomolecules involved in the DP receptor pathway .
Cellular Effects
This compound has been shown to reduce intraocular pressure, suggesting that it influences cell function . This effect could be mediated through impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the ocular system .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into AL 6556, which then acts as a PGD2 receptor agonist . This interaction with DP receptors could lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . For instance, this compound has been shown to produce a maximum 53% drop in intraocular pressure of the ocular hypertensive monkey with a 1 µg dose given twice daily . This suggests that the compound has a significant effect over time, which could include changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in relation to dosage . For example, a 1 µg dose of this compound given twice daily was found to produce a maximum 53% drop in intraocular pressure in ocular hypertensive monkeys . This suggests that the effects of this compound can vary with different dosages, and there may be threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are likely related to its role as a prodrug of a DP receptor agonist . This suggests that it may interact with enzymes or cofactors involved in the DP receptor pathway .
Transport and Distribution
Given its role as a prodrug of a DP receptor agonist, it may interact with transporters or binding proteins associated with this pathway .
Subcellular Localization
Given its role as a prodrug of a DP receptor agonist, it may be directed to specific compartments or organelles associated with this pathway .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-butenyl)oxy)-, 1-methylethyl ester involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentyl and cyclohexyl rings, introduction of the hydroxyl and chloro groups, and the final esterification with acetic acid. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
AL 6598 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the ester group can produce the corresponding alcohol.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups and applications.
Suberanilic acid: Another compound with antimicrobial properties, but with a different mechanism of action and molecular structure.
Uniqueness
AL 6598 is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features contribute to its versatility and potential for various scientific and industrial applications.
特性
IUPAC Name |
propan-2-yl 2-[(Z)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39ClO5/c1-16(2)29-23(27)15-28-13-7-6-10-18-19(22(26)14-20(18)24)11-12-21(25)17-8-4-3-5-9-17/h6-7,16-22,25-26H,3-5,8-15H2,1-2H3/b7-6-/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUEHGRKZQLOO-QMAHXAMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC=CCC1C(CC(C1CCC(C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC/C=C\C[C@H]1[C@@H](C[C@H]([C@@H]1CC[C@H](C2CCCCC2)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170291-06-2 | |
Record name | AL-6598 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170291062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AL-6598 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE6G6DQ45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes AL-6598 a potential candidate for glaucoma treatment?
A1: AL-6598 exhibits promising ocular hypotensive effects. It acts as a partial agonist at both DP and EP2 prostanoid receptors. [, , ] These receptors are found in ocular tissues involved in aqueous humor dynamics, suggesting AL-6598 could influence both inflow and outflow mechanisms, ultimately reducing intraocular pressure (IOP). [, ]
Q2: How does AL-6598 compare to other DP-class prostaglandins in terms of receptor binding?
A2: Quantitative autoradiography studies using human eye sections revealed that AL-6598 demonstrates lower binding affinity for DP receptors compared to other DP agonists like BW245C and ZK118182. [] Despite this lower affinity, AL-6598 still shows efficacy in reducing IOP. []
Q3: How does the ocular hypotensive mechanism of AL-6598 differ from other DP-class prostaglandins?
A3: While the precise mechanisms are still under investigation, studies in cynomolgus monkeys suggest AL-6598 primarily reduces IOP by increasing uveoscleral outflow. [] This contrasts with PGD2, which reduces aqueous flow, and BW245C, which increases both outflow facility and uveoscleral outflow while also decreasing aqueous flow. []
Q4: Where are DP receptors primarily located in human eyes, and what does this suggest about AL-6598's potential mechanism of action?
A4: Quantitative autoradiography studies using [3H]BWA868C, a DP antagonist, revealed a high density of DP receptors in the ciliary muscles, ciliary process, and iris of human eyes. [] This distribution supports the hypothesis that AL-6598 may lower IOP by influencing both uveoscleral outflow and aqueous humor production. []
Q5: What is the significance of identifying EP2 receptors in the human eye in relation to AL-6598?
A5: AL-6598 displays partial agonist activity at EP2 receptors. [] These receptors were found concentrated in the longitudinal ciliary muscle, circular ciliary muscle, retina, and iris of human eyes. [] The presence of EP2 receptors in these tissues, alongside DP receptors, further supports the potential for AL-6598 to modulate aqueous humor dynamics through multiple pathways. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。